N-Methyl-1-(o-tolyl)methanamine

Catalog No.
S775427
CAS No.
874-33-9
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(o-tolyl)methanamine

CAS Number

874-33-9

Product Name

N-Methyl-1-(o-tolyl)methanamine

IUPAC Name

N-methyl-1-(2-methylphenyl)methanamine

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3

InChI Key

YMWQUYQBTXWNAH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC

Canonical SMILES

CC1=CC=CC=C1CNC

Synthesis:

N-Methyl-1-(o-tolyl)methanamine, also known as 2-methyl-N-methylbenzylamine, can be synthesized through various methods. One reported method involves the reductive amination of 2-methylbenzaldehyde (o-tolyl aldehyde) with methylamine using sodium borohydride as a reducing agent. [] This reaction offers a straightforward and efficient route to obtain the desired product.

Potential Applications:

While there is limited information readily available on the specific research applications of N-Methyl-1-(o-tolyl)methanamine, its structural similarity to other aromatic amines suggests potential areas for exploration.

  • Medicinal Chemistry: Aromatic amines are known to possess diverse biological activities, and N-Methyl-1-(o-tolyl)methanamine could be investigated for its potential medicinal properties. However, further research is needed to determine its specific activity and therapeutic potential.
  • Organic Synthesis: N-Methyl-1-(o-tolyl)methanamine could potentially serve as a building block in the synthesis of more complex organic molecules. Its reactive amine group could be utilized for further functionalization reactions.
  • Material Science: Aromatic amines are sometimes used in the development of functional materials, such as polymers and sensors. N-Methyl-1-(o-tolyl)methanamine's properties could be explored for potential applications in material science research.

N-Methyl-1-(o-tolyl)methanamine is an organic compound with the molecular formula C9H13NC_9H_{13}N and a CAS number of 874-33-9. This compound features a methyl group attached to a nitrogen atom, which is further connected to an o-tolyl group (the ortho isomer of toluene). Its structure can be represented as follows:

text
CH3 |C6H4-CH2-N-CH3

The compound is classified as a secondary amine due to the presence of one nitrogen atom bonded to two carbon-containing groups. N-Methyl-1-(o-tolyl)methanamine is known for its potential applications in pharmaceuticals and chemical synthesis.

There is no current information available on the specific mechanism of action of N-Methyl-1-(o-tolyl)methanamine in biological systems.

N-Methyl-1-(o-tolyl)methanamine is classified as a combustible liquid []. According to PubChem, it can cause serious eye damage and irritation, and may cause respiratory irritation [].

, including:

  • N-Formylation: This reaction involves the conversion of secondary amines into formamides using formylating agents. It has been shown that N-Methyl-1-(o-tolyl)methanamine can undergo oxidative N-formylation under specific catalytic conditions, yielding good product yields when using catalysts like gold-palladium supported on iron oxide .
  • Alkylation: The compound can act as a nucleophile in alkylation reactions, where it can react with alkyl halides to form more complex amines.

Research indicates that N-Methyl-1-(o-tolyl)methanamine exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6, which are important for drug metabolism . Such properties make it a candidate for further pharmacological studies.

Several methods can be employed for the synthesis of N-Methyl-1-(o-tolyl)methanamine:

  • Methylation of o-Toluidine: One common method involves the methylation of o-toluidine using methyl iodide in the presence of a base such as potassium carbonate.
  • Reductive Amination: Another approach includes the reductive amination of o-tolualdehyde with methylamine, followed by reduction using sodium borohydride or lithium aluminum hydride.
  • Catalytic Methods: Recent studies have explored catalytic methods for synthesizing this compound from simpler precursors under mild conditions, enhancing yield and selectivity .

N-Methyl-1-(o-tolyl)methanamine has various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific metabolic pathways.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of other organic compounds, particularly in the production of pharmaceuticals and agrochemicals.

Studies focusing on the interactions of N-Methyl-1-(o-tolyl)methanamine with various biological systems have highlighted its potential as a modulator of enzyme activity. Its role as a CYP450 inhibitor suggests it could influence the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetics and drug-drug interactions .

Several compounds share structural similarities with N-Methyl-1-(o-tolyl)methanamine. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaSimilarity IndexUnique Features
N-Methyl-1-(p-tolyl)methanamineC9H13N0.93Para isomer; different electronic properties
N-Methyl-1-(naphthalen-1-yl)methanamineC12H13N0.93Contains naphthalene moiety; larger aromatic system
1-(4-Ethylphenyl)-N-methylmethanamineC11H15N0.93Ethyl substitution at para position
1-(3,4-Dimethylphenyl)-N-methylmethanamineC11H15N0.90Methyl substitutions provide different steric effects
N,N-Dimethyl-1-(naphthalen-1-yl)methanamineC13H15N0.88Dimethylated nitrogen; increased steric hindrance

These compounds illustrate variations in substituents and their effects on biological activity and chemical reactivity.

Molecular Structure and Composition

N-Methyl-1-(o-tolyl)methanamine represents a secondary amine compound with the molecular formula C₉H₁₃N and a molecular weight of 135.21 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 874-33-9 and carries the IUPAC name N-methyl(2-methylphenyl)methanamine [1] [3]. The structural framework consists of an ortho-methylated benzyl group connected to a methylated amino functionality, creating a distinctive aromatic amine architecture [1] [2].

The molecular composition incorporates a benzene ring bearing a methyl substituent at the ortho position relative to the methylene bridge [1] [2]. This methylene linker connects the aromatic system to the secondary amine nitrogen, which bears an additional methyl group [1] [3]. The InChI representation InChI=1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3 provides a systematic description of the atomic connectivity [1] [3].

PropertyValue
Molecular FormulaC₉H₁₃N
Molecular Weight135.21 g/mol
CAS Registry Number874-33-9
IUPAC NameN-methyl(2-methylphenyl)methanamine
InChI KeyYMWQUYQBTXWNAH-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1CNC
Physical FormColorless to light yellow liquid
Density0.917±0.06 g/cm³ (predicted)

The canonical SMILES notation CC1=CC=CC=C1CNC concisely represents the structural arrangement, emphasizing the ortho-methyl substitution pattern on the aromatic ring [2] [4]. Spectroscopic analysis reveals characteristic aromatic proton signals between 6.9 and 8.8 parts per million in proton nuclear magnetic resonance spectra, with the methylene bridge protons appearing as a singlet around 6 parts per million [5]. The compound exists as a clear liquid under standard conditions, with predicted density values of 0.917±0.06 grams per cubic centimeter [3].

Stereochemistry and Conformational Analysis

The stereochemical properties of N-Methyl-1-(o-tolyl)methanamine arise primarily from the tetrahedral geometry at the nitrogen center [6] [7]. The nitrogen atom adopts sp³ hybridization, creating a trigonal pyramidal molecular geometry with the lone electron pair occupying the fourth tetrahedral position [6] [7]. This configuration generates a chiral center at nitrogen, though rapid pyramidal inversion prevents the isolation of individual enantiomers under normal conditions [7].

The energy barrier for nitrogen inversion in secondary amines typically ranges from 20 to 30 kilojoules per mole, allowing rapid interconversion between R and S configurations at room temperature [7]. During this inversion process, the nitrogen momentarily adopts sp² hybridization through a planar transition state before returning to the opposite tetrahedral configuration [7]. The carbon-nitrogen-carbon bond angle deviates slightly from the ideal tetrahedral angle to approximately 108 degrees due to lone pair electron repulsion [6] [7].

Conformational analysis reveals multiple rotational possibilities around the carbon-nitrogen bonds and the benzylic carbon-aromatic carbon connection [6]. The ortho-methyl substituent introduces steric constraints that influence the preferred conformational states [8]. Molecular orbital calculations demonstrate that electron-donating groups at the ortho position can affect the electronic distribution and conformational preferences [9] [10].

The aromatic ring maintains essential planarity with maximum deviations typically less than 0.02 Angstroms [11]. Computational studies on related aromatic amine systems indicate that the dihedral angles between aromatic rings and amine substituents significantly influence molecular stability and reactivity [11] [9]. The presence of the ortho-methyl group creates additional conformational complexity compared to unsubstituted benzylamine derivatives [6].

Structural Analogs and Derivatives

N-Methyl-1-(o-tolyl)methanamine belongs to a family of methylated benzylamine derivatives that exhibit systematic structural variations . The meta-isomer N-Methyl-1-(m-tolyl)methanamine (CAS 39180-84-2) shares the same molecular formula but differs in the position of the methyl substituent on the aromatic ring [4] . Similarly, the para-isomer N-Methyl-1-(p-tolyl)methanamine (CAS 699-04-7) completes the series of positional isomers [14] .

The parent compound N-Methylbenzylamine (CAS 103-67-3) lacks aromatic substitution and provides a baseline for understanding the effects of methyl group placement [15] [16]. This unsubstituted analog has a molecular weight of 121.18 grams per mole and exhibits different physical properties including a boiling point of 184-189 degrees Celsius [17]. The refractive index of 1.522 and density of 0.944 grams per milliliter distinguish it from the ortho-methylated derivative [15] [17].

Compound NameCAS NumberMolecular FormulaMolecular WeightSubstitution Pattern
N-Methyl-1-(o-tolyl)methanamine874-33-9C₉H₁₃N135.21ortho-methyl
N-Methyl-1-(m-tolyl)methanamine39180-84-2C₉H₁₃N135.21meta-methyl
N-Methyl-1-(p-tolyl)methanamine699-04-7C₉H₁₃N135.21para-methyl
N-Methylbenzylamine103-67-3C₈H₁₁N121.18unsubstituted

Extended derivatives include benzofuran-containing analogs such as N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, which incorporates heterocyclic functionality while maintaining the basic amine structure . These derivatives demonstrate modified electronic properties and biological activities compared to the simple aromatic systems . Pyridine-substituted analogs like N-methyl-1-(pyridin-3-yl)methanamine exhibit altered basicity and coordination properties due to the presence of the pyridine nitrogen .

Synthetic modifications can introduce additional functional groups or ring systems while preserving the core methylated amine functionality [18] [5]. Structure-activity relationships studies reveal that substitution patterns significantly influence molecular properties, with electron-donating groups generally enhancing nucleophilicity and basicity [9] [10]. The ortho-methyl substitution in N-Methyl-1-(o-tolyl)methanamine provides steric hindrance that can affect both chemical reactivity and conformational preferences compared to meta and para isomers [8] [6].

Bond Properties and Molecular Geometry

The molecular geometry of N-Methyl-1-(o-tolyl)methanamine reflects the hybridization states and bonding patterns characteristic of aromatic amines [6] [7]. The carbon-nitrogen bond lengths vary depending on their environment, with the aromatic carbon-nitrogen distance typically measuring 1.40-1.42 Angstroms, while aliphatic carbon-nitrogen bonds extend to 1.45-1.48 Angstroms [11] [6]. These values align with established trends for aromatic amine systems where partial conjugation between the nitrogen lone pair and aromatic system results in shortened bond lengths [6].

The aromatic ring exhibits typical benzene geometry with carbon-carbon bond lengths of approximately 1.38-1.40 Angstroms [11] [19]. The methyl substituents display standard aliphatic carbon-carbon distances of 1.51-1.54 Angstroms [11]. Bond angle measurements reveal nitrogen-carbon-carbon angles near 110 degrees, slightly expanded from the ideal tetrahedral value due to steric interactions [6] [7].

Bond TypeTypical RangeExpected Value
C-N (aromatic)1.40-1.42 Å~1.41 Å
C-N (aliphatic)1.45-1.48 Å~1.46 Å
C-C (aromatic)1.38-1.40 Å~1.39 Å
C-C (methyl)1.51-1.54 Å~1.52 Å
N-C-C angle109-112°~110°
C-N-C angle108-110°~108°

Molecular orbital calculations using density functional theory methods provide insights into the electronic structure and bonding characteristics [9] [20]. The highest occupied molecular orbital energies correlate with oxidation potentials and reactivity patterns observed in aromatic amine systems [9]. Computational studies demonstrate that the ortho-methyl substituent influences both the electronic distribution and the conformational energy landscape [11] [9].

The nitrogen atom maintains sp³ hybridization with three sigma bonds and one lone pair occupying tetrahedral positions [6] [7]. This geometry results in a pyramidal arrangement around nitrogen with the lone pair pointing away from the three substituents [7]. The rapid pyramidal inversion characteristic of tertiary and secondary amines occurs with an energy barrier typically around 25 kilojoules per mole [7].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

874-33-9

Wikipedia

2-Methyl-N-methylbenzylamine

Dates

Last modified: 08-15-2023

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